Butenol,acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(E)-but-1-enyl] acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
InChI Key |
NLAMRLZPVVKXTK-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/OC(=O)C |
Canonical SMILES |
CCC=COC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butenol,acetate and Its Analogs
Classical Esterification Routes for Butenol (B1619263), acetate (B1210297) Synthesis
Traditional synthesis methods for these esters rely on the principles of Fischer esterification and the challenges of separation in multi-component reaction mixtures.
The foundational method for producing butyl acetate is the direct esterification of n-butanol with acetic acid. researchgate.net This reversible reaction is typically catalyzed by strong homogeneous mineral acids, such as sulfuric acid or p-toluenesulfonic acid, which protonate the carbonyl oxygen of acetic acid, rendering it more susceptible to nucleophilic attack by the alcohol. researchgate.net The reaction is equilibrium-limited, and the presence of water as a byproduct shifts the equilibrium back toward the reactants, necessitating strategies for its removal to drive the reaction to completion. researchgate.netscirp.org
Similarly, butenyl acetates can be formed through the acid-catalyzed addition of acetic acid to butadiene. google.com This process yields isomeric C4 butenyl acetates and represents an alternative pathway utilizing a different feedstock. google.com The reaction rate and selectivity can be influenced by the presence of small amounts of water. google.com For instance, when using certain acid catalysts for the reaction between butadiene and acetic acid, an optimal reaction rate is achieved at a specific water concentration, typically between 0.2 to 0.5% w/w. google.com
The kinetics of the esterification of acetic acid with n-butanol have been studied extensively. researchgate.netresearchgate.netsemanticscholar.org Increasing the molar ratio of the alcohol to the acid can enhance the conversion of the acid. semanticscholar.org Studies have shown that increasing the molar ratio of n-butanol to acetic acid from 1:1 to 3:1 can significantly raise the conversion from 50% to 80%. semanticscholar.org
The purification of butyl acetate from the reaction mixture of n-butanol, acetic acid, and water is complicated by the formation of both binary and ternary azeotropes. scirp.orgucsb.edu An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. ddbst.com The presence of these azeotropes makes simple distillation ineffective for separating the components. researchgate.net
Azeotropic distillation is a common technique employed to overcome this challenge. google.com In this process, an entrainer is added to the mixture to form a new, lower-boiling azeotrope with one or more of the components, typically water. google.com In the case of butyl acetate synthesis, butyl acetate itself can act as an entrainer, forming a ternary azeotropic system with water and butanol. scirp.orggoogle.com This heterogeneous azeotrope, upon condensation, separates into two liquid phases: an organic phase (rich in the entrainer) and an aqueous phase. google.com The organic phase is returned to the column, while the aqueous phase is removed, effectively eliminating water from the system and driving the esterification reaction forward. google.com The systematic generation of process alternatives for these complex multicomponent systems is a key area of process design. ucsb.edu
Below is a table detailing the azeotropes present in the n-butanol, acetic acid, and n-butyl acetate system.
| Components | Boiling Point (°C) |
| Pure Components | |
| n-Butanol | 117.7 |
| Acetic Acid | 118.1 |
| n-Butyl Acetate | 126.1 |
| Water | 100.0 |
| Binary Azeotropes | |
| n-Butanol / Water | 93.0 |
| n-Butyl Acetate / Water | 90.2 |
| n-Butyl Acetate / n-Butanol | 117.2 |
| Ternary Azeotrope | |
| n-Butyl Acetate / n-Butanol / Water | 89.4 |
Table based on data from Scientific Research Publishing. scirp.org
Modern Catalytic Approaches in Butenol, acetate Production
To address the drawbacks of homogeneous catalysts, such as corrosion, catalyst separation, and waste generation, modern research has shifted towards heterogeneous catalytic systems. researchgate.netscirp.org
Solid acid catalysts offer significant advantages, including ease of separation from the reaction medium, potential for reuse, and reduced environmental impact. researchgate.net
Ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlyst and Dowex, have proven to be effective solid acid catalysts for esterification. researchgate.netscirp.orgsamyangtrilite.com These resins consist of a styrene-divinylbenzene copolymer backbone functionalized with sulfonic acid (-SO3H) groups, which provide the catalytic acid sites. researchgate.netscirp.org They have demonstrated catalytic activity comparable to homogeneous acids for producing butyl acetate. researchgate.netresearchgate.net
The synthesis of butenyl acetate from butadiene and acetic acid can also be effectively catalyzed by sulfonic acid ion-exchange resins. justia.com Specific modifications to these resins, such as using quaternary ammonium (B1175870) or alkyl pyridinium (B92312) salts as counterions, have been patented to improve reaction selectivity. google.comjustia.com
Kinetic studies on the synthesis of n-butyl acetate using various ion-exchange resins show differences in their catalytic efficiency. The reaction temperature, catalyst loading, and molar ratio of reactants are key parameters influencing the conversion rate. semanticscholar.org For example, in the esterification of acetic acid with n-butanol at 100°C, the Dowex 50WX8 resin allowed the reaction to reach equilibrium faster (approximately 50 minutes) than Amberlyst 15 (A15) and Amberlyst 36 (A36) (approximately 100 minutes). scirp.org
The table below summarizes findings from a comparative study of different ion-exchange resins for the synthesis of n-butyl acetate.
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature | Conversion / Yield | Reference |
| Amberlyst 15 | n-Butanol / Acetic Acid | 1:1 | 100°C | ~65% Conversion | scirp.org |
| Amberlyst 16 | n-Butanol / Acetic Acid | 1:1 | 100°C | ~66% Conversion | scirp.org |
| Amberlyst 36 | n-Butanol / Acetic Acid | 1:1 | 100°C | ~65% Conversion | scirp.org |
| Dowex 50WX8 | n-Butanol / Acetic Acid | 1:1 | 100°C | ~66% Conversion | scirp.org |
| Amberlyst 15 | n-Butanol / Acetic Acid | 10:1 | 366.15 K | ~92% Conversion | semanticscholar.org |
Polyoxometalates (POMs) are a large and structurally diverse class of metal-oxygen cluster anions that have garnered significant interest for their catalytic applications. nsfc.gov.cn Their properties, such as strong Brønsted acidity, redox potential, and thermal stability, make them promising candidates for various chemical transformations. nsfc.gov.cnmdpi.com
POMs are formed from early transition metals, most commonly molybdenum, tungsten, and vanadium. mdpi.com Their structures can be varied, leading to different families like the Keggin, Wells-Dawson, and Anderson types. mdpi.comgla.ac.uk This structural versatility allows for the tuning of their catalytic properties. gla.ac.uk
While direct application in industrial butenyl acetate synthesis is an emerging area, the catalytic activity of POMs in related reactions is well-documented. They have been successfully used as catalysts for oxidation and epoxidation reactions of olefins, including substrates structurally related to butenol, such as 3-methyl-2-buten-1-ol. u-tokyo.ac.jpresearchgate.net The synthesis of nanohybrid compounds, where POMs are combined with other materials, is a key strategy for developing novel heterogeneous catalysts. researchgate.net The ability of POMs to act as efficient catalysts in a wide range of organic reactions suggests their high potential for use in the esterification of butenols and butanols. nsfc.gov.cn
Heterogeneous Catalysis for Butenol,acetate Synthesis
Supported Metal Catalysts
Supported metal catalysts are crucial in the synthesis of butenol acetate, offering advantages such as ease of separation and potential for recycling. Various metals and supports have been investigated to optimize catalytic activity and selectivity.
For instance, zirconia-supported metal catalysts have been studied for ester hydrogenolysis, a reaction that can be tailored for butenol acetate synthesis. osti.govfigshare.com In a study involving the reduction of hexyl acetate, copper supported on zirconia (Cu/ZrO2) was identified as a highly selective catalyst for producing hexanol and ethanol (B145695). osti.gov This suggests that with appropriate modifications to the starting materials and reaction conditions, similar systems could be adapted for butenol acetate production. The synthesis of these catalysts typically involves impregnating the support material with a metal salt solution, followed by drying and calcination at elevated temperatures. osti.gov
Vanadium oxides supported on γ-alumina have also shown promise as catalysts for the esterification of acetic acid with n-butanol to produce n-butyl acetate, a close analog of butenol acetate. academie-sciences.fr Research has demonstrated that the conversion rate increases with the loading of vanadium oxide on the alumina (B75360) support, with a 10 wt% V2O5 catalyst achieving 87.7% conversion. academie-sciences.fr The reaction was found to be highly selective towards the desired ester product. academie-sciences.fr
Furthermore, catalysts such as those based on ruthenium and platinum have been explored for upgrading butyric acid to valuable chemicals, including butanol and butyl-butyrate, which are structurally related to butenol acetate. nih.gov Supported bimetallic catalysts, like Ru-Sn/ZnO, have demonstrated high conversion and selectivity in the vapor phase hydrogenation of butyric acid to butanol. nih.gov
The choice of support material can significantly influence the reaction pathway. For example, alumina supports have been shown to inhibit C-C bond cleavage reactions in certain cases. nih.gov The development of these supported metal catalysts is a key area of research for improving the efficiency and sustainability of butenol acetate synthesis.
Homogeneous and Organocatalytic Systems for this compound Formation
Homogeneous and organocatalytic systems offer alternative approaches to the synthesis of butenol acetate, often providing high selectivity under mild reaction conditions.
Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for esterification and transesterification reactions. For example, ruthenium-based homogeneous catalysts have been effectively used to convert ethanol to n-butanol. mdpi.com While not a direct synthesis of butenol acetate, this demonstrates the potential of such catalysts for C-C bond formation and alcohol synthesis, which are relevant to producing butenol precursors. Iridium complexes have also been shown to catalyze the Guerbet reaction, converting ethanol to n-butanol with high selectivity. rsc.org
Organocatalysts, which are small organic molecules, have emerged as a powerful tool in synthetic chemistry. Ionic liquids, for instance, have been investigated as catalysts for transesterification reactions. beilstein-journals.org Brønsted acidic imidazolium (B1220033) ionic liquids have been successfully used for the synthesis of sec-butanol through the transesterification of sec-butyl acetate with methanol (B129727). beilstein-journals.org The acidity of the ionic liquid was found to be a key factor in its catalytic activity. beilstein-journals.org Other organocatalysts, such as triethanolammonium (B1229115) acetate, have been shown to be effective in multicomponent reactions under solvent-free conditions, highlighting their potential for green synthesis. nih.gov
These homogeneous and organocatalytic systems provide a diverse toolkit for chemists to synthesize butenol acetate and its analogs with high efficiency and control over the reaction outcome.
Biocatalytic Pathways for this compound Derivatives
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of butenol acetate derivatives. Lipases are particularly well-suited for esterification reactions due to their high selectivity and ability to function in non-aqueous environments. usm.my
The enzymatic synthesis of butyl acetate, a close analog, has been successfully demonstrated using immobilized lipase (B570770) from Rhizomucor miehei. scispace.com In a solvent-free system, this biocatalyst facilitated the esterification of acetic acid and butanol, with optimization of reaction parameters such as time, temperature, and enzyme amount leading to yields greater than 78%. scispace.com This approach is considered a "green synthesis" as it operates under mild conditions and reduces the use of hazardous substances. scispace.com
Beyond simple esterification, biocatalytic pathways are being engineered to produce more complex molecules. For instance, a synthetic biocatalytic pathway called the methanol condensation cycle (MCC) has been developed to convert methanol into higher-chain alcohols like ethanol and n-butanol. pnas.orgescholarship.org This ATP-independent system is highly carbon-efficient and operates at low temperatures. pnas.orgescholarship.org The production of n-butanol was achieved by incorporating enzymes from various microorganisms, including Clostridia acetobutylicium and Saccharomyces cerevisiae. pnas.org
Furthermore, metabolic engineering of organisms like Escherichia coli has enabled the production of n-butanol from butyric acid. sciepublish.com This involves expressing specific enzymes that can convert butyric acid to butyraldehyde (B50154) and then to n-butanol. sciepublish.com These advanced biocatalytic routes showcase the potential for producing a wide range of butenol acetate derivatives from renewable feedstocks. europa.euacs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of butenol acetate to create more sustainable and environmentally friendly processes. mlsu.ac.incore.ac.uk This involves considering factors such as the use of benign solvents, energy efficiency, and maximizing the incorporation of starting materials into the final product.
Solvent-Free and Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. mlsu.ac.in Solvent-free reaction conditions offer significant advantages, including reduced chemical usage, simplified downstream processing, and lower production costs. usm.myscispace.com
The biocatalytic synthesis of butyl acetate using immobilized lipase is a prime example of a solvent-free system. scispace.com By directly reacting acetic acid and butanol in the presence of the enzyme, the need for an organic solvent is eliminated, making the process safer and more environmentally friendly, particularly for applications in the food and cosmetic industries. usm.myscispace.com
Ionic liquids are also being explored as "greener" solvent alternatives, although challenges such as product separation and potentially lower conversions need to be addressed. usm.my The use of environmentally benign catalysts, such as heterogeneous borated zeolite, has also been shown to be effective in producing butyl acetate with high yields. usm.my
Sustainable Electro-synthesis of this compound Compounds
Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a sustainable method for producing chemical compounds. nih.gov Microbial electrosynthesis, in particular, has the potential to convert carbon dioxide into valuable chemicals like acetate. nih.govresearchgate.net This process utilizes microorganisms as catalysts to facilitate the electrochemical reduction of CO2. researchgate.net
The electrosynthesized acetate can then serve as a feedstock for fermentation processes to produce a variety of chemicals, including butanol. udel.eduacs.org This approach offers several advantages, including the use of renewable electricity and the potential to create a carbon-negative production route. udel.eduresearchgate.net By coupling CO2 electrolysis with precision fermentation, it is possible to upgrade acetate to higher carbon compounds. udel.edu
While the direct electrosynthesis of butenol acetate is still an area of development, the successful production of its precursors, such as acetate and butanol, through electrochemical and bioelectrochemical methods paves the way for a more sustainable production pipeline. nih.govudel.eduacs.org
Atom Economy and Process Efficiency in this compound Production
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. mlsu.ac.in Designing synthetic routes with high atom economy is crucial for minimizing waste and improving process efficiency. mlsu.ac.inscribd.com
In the context of butenol acetate production, this means optimizing reactions to ensure that the maximum possible amount of the starting materials, such as butanol and acetic acid or their equivalents, ends up in the final butenol acetate molecule. google.com Traditional methods for ester synthesis can sometimes have low atom economy due to the formation of byproducts. mlsu.ac.in
The table below presents a summary of research findings related to the synthesis of butenol acetate and its analogs, highlighting different catalytic systems and process conditions.
| Catalyst/System | Reactants | Product | Key Findings | Reference |
| Supported V2O5/γ-Al2O3 | Acetic acid, n-Butanol | n-Butyl acetate | 87.7% conversion with 10 wt% V2O5 catalyst. academie-sciences.fr | academie-sciences.fr |
| Immobilized Lipase | Acetic acid, Butanol | Butyl acetate | >78% yield in a solvent-free system. scispace.com | scispace.com |
| Supported Ru-Sn/ZnO | Butyric acid | 1-Butanol (B46404) | High conversion and selectivity in vapor phase hydrogenation. nih.gov | nih.gov |
| Brønsted acidic ionic liquids | sec-Butyl acetate, Methanol | sec-Butanol | Catalytic activity dependent on the acidity of the ionic liquid. beilstein-journals.org | beilstein-journals.org |
| Microbial Electrosynthesis | Carbon dioxide | Acetate | Microorganisms catalyze the electrochemical reduction of CO2. nih.govresearchgate.net | nih.govresearchgate.net |
| Reactive Distillation | Ethanol | Butyl acetate | Increased process efficiency and reduced capital costs. google.com | google.com |
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of butenol, acetate is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Methodologies that can control the three-dimensional arrangement of atoms are crucial for producing enantiomerically pure compounds.
Asymmetric catalysis utilizes chiral catalysts to create a chiral product from an achiral or racemic substrate. Enzymes, being inherently chiral, are particularly effective catalysts for these transformations, often providing exceptional levels of stereoselectivity under mild conditions.
Lipase-catalyzed reactions have been demonstrated as a powerful strategy for the synthesis of chiral butenolide acetates, which are structurally related to butenol, acetate. Research into second-order asymmetric transformations has led to methods for converting a racemate almost completely into a single enantiomer. scispace.com In one such process, lipase R from Penicillium roqueforti is used to acylate 5-hydroxy-5H-furan-2-one with vinyl acetate, a precursor to the desired acetate. scispace.com This enzyme-catalyzed reaction allows the unreactive enantiomer of the starting material to racemize during the process, enabling a theoretical conversion of up to 100% into a single, highly enantiomerically enriched product. scispace.com
A key finding is the ability to produce either enantiomer of the target molecule by strategically switching the reaction type and enzyme. For instance, the lipase from Candida antarctica can be used in a transesterification reaction to resolve a racemic acetate, yielding the (+)-enantiomer with over 99% enantiomeric excess (ee). scispace.com Conversely, using the same enzyme to esterify the corresponding 5-hydroxy precursor can produce the (-)-enantiomer, also with exceptionally high conversion and enantiomeric purity. scispace.com
Another advanced enzymatic approach involves a one-pot, two-enzyme cascade to produce chiral γ-butyrolactones. researchgate.net This method uses an enoate reductase and an alcohol dehydrogenase to achieve high yields (up to 90%) and perfect enantioselectivity (98-99% ee). researchgate.net
Table 1: Enzyme-Catalyzed Asymmetric Synthesis of Butenolide Derivatives
| Enzyme | Substrate | Reaction Type | Product | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Lipase R (Penicillium roqueforti) | 5-hydroxy-5H-furan-2-one | Acylation | Acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester | 90% | 100% | scispace.com |
| Lipase (Candida antarctica) | Racemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester | Transesterification | (+)-Enantiomer of acetate | 50% | >99% | scispace.com |
| Lipase (Candida antarctica) | 5-hydroxy derivative of pyrrolinone | Esterification | (-)-Enantiomer of acetate | 100% | >99% | scispace.com |
The chiral auxiliary approach is a well-established method in asymmetric synthesis. It involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate. wikipedia.org This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved off to yield the enantiomerically enriched product, allowing the auxiliary to be recovered and reused. wikipedia.orgtcichemicals.com
While specific applications of chiral auxiliaries for the direct synthesis of butenol, acetate are not detailed in the available research, the methodology can be applied to create the necessary chiral butenol precursors. Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgrenyi.hu
The general process would involve:
Covalently bonding a chiral auxiliary to an achiral precursor molecule.
Performing a reaction, such as alkylation or reduction, where the auxiliary's steric and electronic properties force the reaction to proceed with a specific stereochemistry.
Cleaving the auxiliary to release the chiral butenol precursor.
Esterifying the chiral alcohol with acetic acid or a derivative to form the final chiral butenol, acetate.
A specific strategy for creating chiral alcohols involves the use of boronic ester homologation with a chiral diol like (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED) as the auxiliary. sciforum.net This method provides excellent control over the configuration of the newly formed stereocenter, offering a reliable route to the chiral alcohol precursors needed for butenol, acetate synthesis. sciforum.net
Process Intensification and Reactive Distillation for this compound Production
Process intensification refers to the development of novel apparatuses and techniques that offer dramatic improvements in chemical manufacturing and processing. Reactive distillation (RD) is a prime example of process intensification, integrating both reaction and separation into a single unit. irjet.net This combination is particularly advantageous for equilibrium-limited reactions like esterification. irjet.net By continuously removing one of the products (typically water) from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher reactant conversion and product purity. irjet.netchempap.org
While RD is a mature technology for the production of similar esters like n-butyl acetate, specific studies detailing its application for butenol, acetate are less common. However, the underlying principles are directly applicable. The synthesis of butenol, acetate from butenol and acetic acid is a reversible reaction that would benefit significantly from the in-situ removal of water via distillation, potentially achieving near-complete conversion of the limiting reactant. irjet.net
The design and optimization of a reactive distillation process for butenol, acetate production would rely heavily on robust thermodynamic and kinetic models. Such models are essential for understanding the complex interplay between reaction kinetics, mass transfer, and vapor-liquid equilibrium (VLE) within the column. irjet.netcapes.gov.br
For analogous esterification systems, several modeling approaches have proven effective:
Kinetic Modeling : A pseudohomogeneous model is often sufficient to describe the reaction kinetics when using a solid acid catalyst like an ion-exchange resin. capes.gov.bracs.orgscribd.com This model provides the necessary rate expressions for process simulation.
Thermodynamic Modeling : The VLE of the multi-component system (butenol, acetic acid, butenol, acetate, and water) must be accurately described. The UNIQUAC (Universal Quasi-Chemical) activity coefficient model is commonly used for this purpose in similar esterification systems, providing reliable parameters for simulation. capes.gov.bracs.orgscribd.com
Process Simulation : An equilibrium stage model, implemented in process simulation software like Aspen Plus, can quantitatively describe the performance of the RD column. capes.gov.bracs.orgcore.ac.uk This allows for the optimization of key design parameters such as feed locations, number of reactive stages, and reboiler duty. capes.gov.br
Table 2: Modeling Approaches for Reactive Distillation Design
| Model Type | Purpose | Key Parameters / Methods | Reference |
|---|---|---|---|
| Kinetic Model | Describes the rate of the esterification reaction. | Pseudohomogeneous model, rate constants. | acs.org, capes.gov.br |
| Thermodynamic Model | Predicts the vapor-liquid equilibrium (VLE) of the mixture. | UNIQUAC interaction parameters. | acs.org, capes.gov.br, core.ac.uk |
| Process Model | Simulates the overall performance of the RD column. | Equilibrium stage model, optimization of feed location, reflux ratio. | capes.gov.br, core.ac.uk |
Membrane reactors (MRs) represent another advanced technology for process intensification, offering an alternative to reactive distillation. researchgate.netmdpi.com In an MR, the reaction occurs in a vessel that incorporates a semi-permeable membrane. For butenol, acetate synthesis, a hydrophilic membrane would be used to selectively remove the water byproduct from the reaction mixture via pervaporation. researchgate.netcore.ac.uk This continuous removal of water shifts the reaction equilibrium, thereby increasing the conversion of butenol and the final product yield. researchgate.netmdpi.com
Studies on the production of n-butyl acetate have demonstrated the effectiveness of this technology.
Using an Amberlyst-15 catalyst, an MR achieved an ultimate n-butanol conversion of 92.0%, significantly higher than the 69.8% obtained in a conventional batch reactor. researchgate.netmdpi.com
Organosilica membranes, such as those derived from BTESA, have shown high selectivity for removing alcohol byproducts during transesterification, pushing yields as high as 95.4%. researchgate.net
Composite catalytic membranes have also been used, serving as both the catalyst and the separation medium. researchgate.net
The MR-based process is noted for being more environmentally friendly, with a significant reduction in CO2 emissions compared to conventional processes. mdpi.com
Table 3: Performance Comparison of Reactor Technologies for Butyl Acetate Synthesis
| Technology | Key Feature | n-Butanol Conversion | Reference |
|---|---|---|---|
| Conventional Reactor | Standard batch process | 69.8% | researchgate.net, mdpi.com |
| Membrane Reactor (MR) | In-situ water removal | 92.0% | researchgate.net, mdpi.com |
| Reactive Distillation (RD) | In-situ water removal | 98.0% | mdpi.com |
Continuous flow synthesis involves pumping reactants through a system of tubes or channels, often containing a packed catalyst or reagent. This approach offers superior control over reaction parameters, enhanced safety, and greater efficiency compared to traditional batch processing.
For butenol, acetate production, a continuous flow process could be implemented using several technologies:
Continuous Membrane Reactors : A composite catalytic membrane was used in a flow-through mode to produce butyl acetate, achieving over 95.0% conversion of n-butanol with a residence time of approximately 4,000 seconds. researchgate.net
Continuous Reactive Distillation : As discussed, RD operates as a continuous process where reactants are constantly fed and products are continuously removed. irjet.net
Packed-Bed Reactors : A continuous flow system could utilize a heated tube packed with a solid acid catalyst (e.g., Amberlyst-15), through which the butenol and acetic acid mixture is pumped.
Comparing continuous-flow enzymatic kinetic resolution to batch mode has shown that flow processes can dramatically reduce reaction times. amazonaws.com The integration of continuous synthesis with these advanced separation and catalytic technologies provides a powerful platform for the efficient production of butenol, acetate.
Mechanistic Elucidation of Butenol,acetate Chemical Transformations and Reactivity
Reaction Mechanisms of Butenol (B1619263),acetate (B1210297) Isomerization
The isomerization of butenyl acetates is a pivotal transformation, primarily catalyzed by acids. This process involves the interconversion of isomers such as crotyl acetate and methylallyl acetate, proceeding through discrete mechanistic pathways.
Acid-Catalyzed Isomerization of Butenyl Acetates (e.g., crotyl/methylallyl acetates)
The acid-catalyzed isomerization of butenyl acetates, including cis- and trans-crotyl acetates and α-methylallyl acetate, has been observed in acetic acid. researchgate.net For instance, under the influence of p-toluenesulfonic acid in acetic acid at 60°C, α-methylallyl acetate and γ-methylallyl acetate (crotyl acetate) rearrange to form an equilibrium mixture. researchgate.net This mixture is composed of approximately 35% of the secondary isomer (α-methylallyl acetate) and 65% of the primary isomer (crotyl acetate). researchgate.net The rates of these isomerizations and the corresponding equilibrium ratios have been determined at various temperatures, providing insight into the thermodynamic and kinetic parameters of the reaction. researchgate.netacs.org
The mechanism for this isomerization is proposed to proceed through protonation of the carbonyl oxygen of the acetate group. scielo.br This initial protonation is followed by an enolization step, leading to the formation of a carbocation intermediate. scielo.br This intermediate can then undergo rotation around the carbon-carbon single bond, ultimately leading to the observed Z/E isomerization. scielo.br Similar acid-catalyzed isomerizations are observed in other unsaturated systems, such as γ-alkylidenebutenolides, where residual acidity can promote the conversion between Z and E isomers. scielo.br Gold(I) catalysts have also been shown to facilitate the isomerization of allenyl carbinol esters to 1,3-butadien-2-ol esters through a 1,3-shift of the ester group, a process that proceeds via a cationic intermediate. organic-chemistry.org
| Catalyst System | Substrates | Product Distribution (at equilibrium) | Reference |
| p-Toluenesulfonic acid in acetic acid | α-Methylallyl acetate and γ-Methylallyl acetate | 35% α-Methylallyl acetate, 65% γ-Methylallyl acetate | researchgate.net |
| Perchloric acid in acetic acid | cis- and trans-Crotyl acetates, α-Methylallyl acetate | Varies with temperature | researchgate.net |
| Gold(I) complex | Allenyl carbinol esters | Predominantly E-isomer of 1,3-butadien-2-ol esters | organic-chemistry.org |
Carbonium Ion Intermediates in Isomerization Processes
The involvement of carbonium ion (carbocation) intermediates is a cornerstone of the mechanism for the acid-catalyzed isomerization of butenyl acetates. researchgate.net The loss of optical activity of α-methylallyl acetate in acetic acid, catalyzed by perchloric acid, supports a mechanism involving carbonium ion intermediates. researchgate.net These intermediates, specifically the cis- and trans-crotyl carbonium ions, are believed to retain their geometric configuration and interconvert through the secondary butenyl acetate. researchgate.net
In related systems, such as the isomerization of 1-butene (B85601) to 2-butenes, the reaction proceeds through a secondary butyl carbenium ion intermediate. researchgate.net The ratio of the trans- to cis-2-butene (B86535) product is determined by the corresponding ratio of the butenylcarbenium ion intermediates. researchgate.net Similarly, in SN1 reactions involving substrates that can form carbocations, rearrangement to a more stable carbocation is a common phenomenon. libretexts.org For example, the reaction of a secondary substrate can lead to the formation of a secondary carbocation, which then rearranges via a 1,2-hydride or 1,2-methanide shift to a more stable tertiary carbocation before reacting with the nucleophile. libretexts.org This principle of carbocation rearrangement and stability is fundamental to understanding the product distributions in butenyl acetate isomerization.
Fundamental Reactivity Patterns of Butenol,acetate
The reactivity of butenol, acetate is dictated by its constituent functional groups: the acetate moiety and the unsaturated butenyl backbone. These features allow for a range of chemical transformations, including electrophilic and nucleophilic reactions at the acetate group and radical reactions involving the double bond.
Electrophilic and Nucleophilic Reactions of the Acetate Moiety
The acetate group in butenol, acetate can participate in both electrophilic and nucleophilic reactions. In the presence of a strong acid, the carbonyl oxygen can be protonated, activating the carbonyl group for nucleophilic attack. lumenlearning.com This is a key step in acid-catalyzed esterification and hydrolysis reactions. Weak nucleophiles, such as water or alcohols, require this acid catalysis to react with the ester. lumenlearning.com
Conversely, the acetate anion itself can act as a nucleophile. libretexts.org In SN1 reactions, for example, an acetate ion can attack a carbocation intermediate to form a new ester. libretexts.org The reaction of an alkyl halide with an acetate salt is a classic example of a nucleophilic substitution reaction where the acetate ion displaces the halide leaving group. matanginicollege.ac.inrammohancollege.ac.in The efficiency of this reaction depends on the nature of the alkyl halide, the strength of the nucleophile, the leaving group's ability, and the solvent. rammohancollege.ac.in
| Reaction Type | Role of Acetate Moiety | Example | Reference |
| Acid-Catalyzed Hydrolysis | Electrophile (activated by protonation) | Reaction with water in the presence of acid | lumenlearning.com |
| Nucleophilic Substitution (SN1) | Nucleophile | Attack on a carbocation intermediate | libretexts.org |
| Nucleophilic Substitution (SN2) | Nucleophile | Displacement of a leaving group from an alkyl halide | matanginicollege.ac.in |
Radical Reactions and Polymerization of this compound Unsaturated Bonds
The unsaturated bond in butenol, acetate is susceptible to radical reactions, including polymerization. The bulk polymerization of 3-buten-2-yl acetate initiated by benzoyl peroxide is characterized by significant chain transfer reactions. researchgate.net This leads to the formation of a polymer with a low degree of polymerization. researchgate.net The chain-terminating step in the polymerization of allyl acetate involves the transfer of a hydrogen atom from the α-position of the allyl acetate to a growing polymer chain radical. researchgate.net
The copolymerization of sec-butenyl acetate with styrene (B11656) has been investigated via emulsion polymerization. researchgate.net A high degree of chain termination due to the abstraction of the allylic hydrogen was observed, which resulted in decreased molecular weight and monomer conversion. researchgate.net Despite this, high conversions and significant incorporation of the allylic acetate into the polymer chain were achievable. researchgate.net
The kinetics of free-radical polymerization are described by a series of elementary steps: initiation, propagation, and termination. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Initiation: This involves the generation of radicals from an initiator (e.g., AIBN or benzoyl peroxide) and the subsequent addition of this radical to a monomer unit. uomustansiriyah.edu.iquomustansiriyah.edu.iq The rate of initiation (Ri) is proportional to the initiator concentration and its efficiency. uomustansiriyah.edu.iq
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to chain growth. The rate of propagation (Rp) is proportional to the concentrations of the propagating radicals and the monomer. uomustansiriyah.edu.iq
Termination: The growth of polymer chains is halted by the reaction of two radicals, either by combination or disproportionation. uomustansiriyah.edu.iq The rate of termination (Rt) is proportional to the square of the radical concentration. uomustansiriyah.edu.iq
In the case of allyl monomers like butenyl acetate, chain transfer reactions are particularly significant and can greatly influence the polymerization rate and the molecular weight of the resulting polymer. researchgate.net
| Kinetic Parameter | Description | Dependence | Reference |
| Rate of Initiation (Ri) | Rate of formation of initial monomer radicals. | Proportional to initiator concentration. | uomustansiriyah.edu.iq |
| Rate of Propagation (Rp) | Rate of monomer consumption during chain growth. | Proportional to monomer and radical concentrations. | uomustansiriyah.edu.iq |
| Rate of Termination (Rt) | Rate of deactivation of propagating radicals. | Proportional to the square of the radical concentration. | uomustansiriyah.edu.iq |
| Kinetic Chain Length (ν) | Average number of monomers per polymer chain initiated. | Ratio of propagation rate to termination rate. | uomustansiriyah.edu.iq |
Copolymerization Studies with this compound Monomers
Butenol, acetate, also known as butyl acetate, is a significant monomer used in the production of various copolymers. Its incorporation into polymer chains imparts specific properties to the final material, such as flexibility and adhesion. quimidroga.com
One notable example is the copolymerization of ethylene (B1197577) and vinyl acetate with butanol, which results in ethylene-vinyl acetate (EVA) copolymers. Research has explored the alcoholysis of EVA copolymers with butanol-1 in an extrusion process, using sodium methanolate as a catalyst. This process leads to transesterification, and by controlling the catalyst concentration and the molar ratio of alcohol to vinyl acetate, the equilibrium state can be achieved during the residence time in the extruder. This allows for the production of modified EVA copolymers with specific compositions. The equilibrium constants for the alcoholysis with butanol have been calculated, enabling the targeted synthesis of these modified polymers. tandfonline.com
Another area of study involves the continuous polymerization of ethylene and vinyl acetate in the presence of tert-butanol (B103910) as a reaction medium. This process can yield high-grade ethylene/vinyl acetate copolymers with a significant content of copolymerized vinyl acetate. The reaction is typically carried out under high pressure and at temperatures ranging from 20 to 120°C. The weight ratio of vinyl acetate to tert-butanol is a critical parameter that influences the properties of the resulting copolymer. google.com
Furthermore, the transformation of butyl-acrylic copolymers, sometimes containing residual vinyl acetate, has been investigated in alkaline environments. These reactions can lead to the formation of organic salts and alcohols, influencing the properties of the polymer matrix. researchgate.net The versatility of butenol, acetate is also demonstrated in its use as a solvent for various resins, including vinyl copolymers, highlighting its compatibility and role in polymer processing. atamanchemicals.com
Reaction Kinetics and Thermodynamics of this compound Systems
The synthesis of butenol, acetate, primarily through the esterification of acetic acid and butanol, is a reversible reaction. Understanding the kinetics and thermodynamics of this system is crucial for optimizing production processes, such as reactive distillation.
Determination of Reaction Rate Constants and Activation Energies
Kinetic studies of the esterification of acetic acid with butanol have been conducted under various conditions, often employing catalysts like ion-exchange resins (e.g., Amberlyst 15, Dowex 50) or Brønsted acidic ionic liquids. ijert.orgscispace.comijert.orgacs.org These studies typically involve batch reactors and investigate the influence of temperature, catalyst loading, and reactant molar ratios on the reaction rate. ijert.orgscispace.comsemanticscholar.org
Different kinetic models have been applied to describe the experimental data, including pseudo-homogeneous (PH), Langmuir-Hinshelwood-Hougen-Watson (LHHW), and Eley-Rideal (ER) models. ijert.orgmpg.de The pseudo-homogeneous model, which assumes the reaction occurs in a single phase, has been found to be sufficient in many cases, particularly when the amount of water in the reactor is small. ijert.org
The activation energy (Ea) for the forward reaction (esterification) and the reverse reaction (hydrolysis) has been determined in several studies. The values vary depending on the catalyst and reaction conditions. For instance, using Amberlyst 15, activation energies for the forward and backward reactions were reported as 45.59 kJ/mol and 23.90 kJ/mol, respectively. ijert.org Another study with a cation-exchange resin found the forward and reverse activation energies to be 52.83 kJ/mol and 39.29 kJ/mol. researchgate.net With Dowex 50 as the catalyst, the activation energies for the forward and backward reactions were found to be 52.9 kJ/mol and 39.975 kJ/mol, respectively. scispace.com The temperature dependency of the rate constants is typically described by the Arrhenius equation. scite.ai
Interactive Data Table: Activation Energies for Butenol, Acetate Synthesis
| Catalyst | Forward Activation Energy (kJ/mol) | Reverse Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| Amberlyst 15 | 45.59 | 23.90 | ijert.org |
| Cation-exchange resin | 52.83 | 39.29 | researchgate.net |
| Dowex 50 | 52.9 | 39.975 | scispace.com |
| Ion Exchange Resin | 28.45 | - | semanticscholar.org |
| Poly(o-methylenep-toluene sulfonic acid) | 100.82 | 101.42 | scite.ai |
Chemical Equilibrium Studies and Thermodynamic Parameters
The esterification of acetic acid with butanol is an equilibrium-limited reaction. conicet.gov.ar The position of the equilibrium is influenced by temperature and the composition of the reaction mixture. The equilibrium constant (K) is a key parameter in these studies. It has been observed that the equilibrium constant for the esterification of n-butanol with acetic acid decreases as the reaction temperature increases, indicating that the reaction is exothermic. acs.org
Thermodynamic parameters such as the standard enthalpy change (ΔH°), standard entropy change (ΔS°), and standard Gibbs free energy change (ΔG°) have been determined for the butanol esterification process. In one study using a sodium-bentonite catalyst, these values were found to be -6.2636 kJ/mol, -0.0088 kJ/gmol-K, and -3.6412 kJ/gmol-K, respectively. researchgate.net Another study reported a reaction enthalpy of -1.838 × 10^4 J/mol. researchgate.net The negative enthalpy change confirms the exothermic nature of the esterification reaction. researchgate.net
Liquid-liquid equilibrium (LLE) data for the quaternary system of acetic acid, n-butanol, n-butyl acetate, and water are also important for understanding the phase behavior during the reaction, especially in reactive distillation processes. researchgate.net The chemical equilibrium can be reached in both homogeneous and heterogeneous (two-liquid phase) regions of the reaction mixture. spbu.ru Thermodynamic models like NRTL and UNIQUAC are often used to correlate experimental LLE and chemical equilibrium data. researchgate.netspbu.ruacs.org
Interactive Data Table: Thermodynamic Parameters for Butenol, Acetate Synthesis
| Parameter | Value | Catalyst/Conditions | Source |
|---|---|---|---|
| Standard Enthalpy Change (ΔH°) | -6.2636 kJ/mol | Sodium-bentonite | researchgate.net |
| Standard Entropy Change (ΔS°) | -0.0088 kJ/gmol-K | Sodium-bentonite | researchgate.net |
| Standard Gibbs Free Energy Change (ΔG°) | -3.6412 kJ/gmol-K | Sodium-bentonite | researchgate.net |
| Reaction Enthalpy (ΔH) | -1.838 x 10^4 J/mol | Cation-exchange resin | researchgate.net |
| Standard Free Energy (ΔG°) | -1.874 Kcal/mol | Lewatit K-2431 | dntb.gov.ua |
| Standard Enthalpy (ΔH°) | -5.335 Kcal/mol | Lewatit K-2431 | dntb.gov.ua |
| Molar Excess Enthalpy (max) | 1556.3 J/mol | n-butanol + n-butyl acetate | mdpi.com |
| Molar Excess Enthalpy (max) | 475.2 J/mol | acetic acid + n-butanol | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of Butenol,acetate Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds like butenol (B1619263) acetate (B1210297) in solution. It provides data on the chemical environment of individual nuclei (primarily ¹H and ¹³C), allowing for the deduction of the carbon skeleton and the placement of functional groups.
While one-dimensional (1D) NMR spectra provide foundational information on chemical shifts and coupling constants, complex molecules or mixtures of isomers often result in crowded spectra where signals overlap. ulethbridge.ca Two-dimensional (2D) NMR techniques resolve this by spreading the signals across a second frequency dimension, revealing correlations between nuclei. ulethbridge.caorganicchemistrydata.org
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), typically over two or three bonds. libretexts.org In a butenol acetate isomer like crotyl acetate, a COSY spectrum would show cross-peaks connecting the methyl protons to the adjacent olefinic proton, which in turn would show a correlation to the other olefinic proton, and finally to the methylene (B1212753) protons adjacent to the acetate oxygen. This allows for the unambiguous tracing of the butene carbon chain. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies which proton is directly attached to which carbon by correlating ¹H and ¹³C chemical shifts through their one-bond coupling. libretexts.org For a butenol acetate isomer, each protonated carbon will produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the backbone and acetate moiety. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is particularly powerful for connecting structural fragments. For instance, it can show a correlation between the protons on the methylene group (attached to the oxygen) and the carbonyl carbon of the acetate group, confirming the ester linkage. It can also confirm the position of the double bond relative to the acetate group.
The stereochemistry of isomers, such as the distinction between (E)- and (Z)-crotyl acetate, can be determined by the magnitude of the vicinal coupling constant (³J) between the olefinic protons, which is typically larger for the trans configuration than for the cis.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (E)-Crotyl Acetate in CDCl₃ Note: Chemical shifts (δ) are reported in ppm and are referenced to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values and may vary slightly based on experimental conditions.
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃-CH= | Methyl | ~1.72 (dd, J ≈ 6.5, 1.5) | ~17.8 |
| CH₃-CH= | Olefinic | ~5.75 (m) | ~125.7 |
| =CH-CH₂ | Olefinic | ~5.55 (m) | ~130.5 |
| =CH-CH₂-O | Methylene | ~4.50 (d, J ≈ 6.5) | ~65.2 |
| CH₃-C=O | Acetyl Me | ~2.05 (s) | ~20.9 |
| CH₃-C=O | Carbonyl | - | ~170.8 |
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance. nanalysis.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. utm.mx
This technique can be applied to butenol acetate in several ways:
Purity Assessment: By adding a certified internal standard of known concentration to a precisely weighed sample of butenol acetate, the absolute purity of the butenol acetate can be calculated. unsw.edu.au The signal integrals of the analyte are compared to those of the standard.
Isomeric Ratio Analysis: In a mixture of butenol acetate isomers, qNMR can determine the relative composition without the need for an internal standard. By selecting well-resolved signals unique to each isomer, the ratio of their integrals directly reflects their molar ratio in the mixture. utm.mx This is invaluable for monitoring chemical reactions or for quality control of commercial products.
For accurate quantification, experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to ensure complete relaxation of all nuclei between scans. researchgate.net
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its molecular structure.
For analyzing butenol acetate in complex matrices, such as flavor compositions or reaction mixtures, MS is most powerfully employed when coupled with a chromatographic separation technique. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the classical and most common approach for volatile compounds like butenol acetate. shimadzu.comlabmate-online.com The sample is injected into the GC, where isomers and other components are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, is ionized (typically by electron ionization, EI), and a mass spectrum is generated. oup.com The resulting mass spectrum acts as a chemical fingerprint. The fragmentation pattern of butenol acetate isomers is often dominated by the loss of acetic acid (60 Da) from the molecular ion and the formation of a highly stable acetyl cation (CH₃CO⁺) at m/z 43.
Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for such volatile molecules, LC-MS can be used, particularly for less stable compounds or when derivatization is employed. nih.gov It is a powerful tool for analyzing complex liquid mixtures without requiring the analyte to be volatile. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the elemental formula of a molecule, a critical step in identifying an unknown compound or confirming a structure. researchgate.net
For butenol acetate, which has a nominal mass of 114, many different elemental formulas could potentially match. However, its specific formula, C₆H₁₀O₂, has a unique theoretical exact mass. By comparing the experimentally measured exact mass from an HRMS instrument to the calculated theoretical mass, the elemental composition can be confirmed with high confidence, effectively distinguishing it from other isobaric compounds.
Table 2: Key Mass Spectral Data for Crotyl Acetate (C₆H₁₀O₂) Note: Fragmentation data is based on typical Electron Ionization (70 eV) mass spectra.
| m/z | Proposed Fragment Ion | Formula of Fragment | Significance |
|---|---|---|---|
| 114 | [M]⁺˙ (Molecular Ion) | [C₆H₁₀O₂]⁺˙ | Confirms the molecular weight of the compound. Often weak or absent. |
| 99 | [M - CH₃]⁺ | [C₅H₇O₂]⁺ | Loss of a methyl radical. |
| 71 | [M - CH₃CO]⁺ | [C₄H₇O]⁺ | Loss of an acetyl radical. |
| 54 | [M - CH₃COOH]⁺˙ | [C₄H₆]⁺˙ | McLafferty rearrangement or loss of neutral acetic acid, forms a butadiene radical cation. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. ksu.edu.sa These techniques are complementary and provide rapid, non-destructive analysis of functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecular dipole moment. ksu.edu.sa It is particularly sensitive to polar functional groups. For butenol acetate, the IR spectrum is dominated by a very strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Other key absorptions include those for the C-O stretches and the various C-H and C=C bonds.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It detects vibrations that cause a change in the polarizability of the molecule's electron cloud. ksu.edu.sa It is highly sensitive to non-polar, symmetric bonds, making it an excellent tool for observing the C=C double bond in the butenyl backbone, a vibration that can be weak in the IR spectrum. ksu.edu.sa
Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule. The precise frequencies of these bands can be influenced by the molecular environment and conformation, and may allow for differentiation between (E) and (Z) isomers based on subtle shifts in the positions of the olefinic or C-H bending bands.
Table 3: Principal Vibrational Frequencies for a Butenol Acetate Structure Note: Frequencies are given in wavenumbers (cm⁻¹). Intensities are abbreviated as (s) strong, (m) medium, (w) weak.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| =C-H Stretch | ~3020-3080 (m) | ~3020-3080 (m) | Alkene |
| C-H Stretch (Alkyl) | ~2850-2980 (m) | ~2850-2980 (s) | Alkane (Methyl/Methylene) |
| C=O Stretch | ~1735-1750 (s) | ~1735-1750 (w) | Ester Carbonyl |
| C=C Stretch | ~1650-1680 (m-w) | ~1650-1680 (s) | Alkene |
| C-O Stretch (Acyl-O) | ~1220-1260 (s) | ~1220-1260 (m) | Ester |
| C-O Stretch (O-Alkyl) | ~1030-1080 (m) | ~1030-1080 (m) | Ester |
Chromatographic Methods for Separation and Purity Assessment
Chromatography is an essential tool for the analysis of butenol acetate, enabling the separation of complex mixtures and the determination of purity. Both gas and liquid chromatography are employed, depending on the specific properties of the compounds of interest.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like the isomers of butenol acetate. nih.gov Its high resolution and sensitivity make it ideal for separating structurally similar isomers and quantifying their presence in various matrices. nih.gov The principle of GC involves vaporizing the sample, which is then carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
Research has demonstrated the successful separation of 2- and 3-methyl-substituted positional isomers of butyl acetate, which can be challenging using a single capillary column. nih.gov A more effective strategy involves using shape-selective cyclodextrin (B1172386) derivative (CDD) capillary columns, which can also resolve enantiomeric pairs of chiral isomers. nih.gov For even more complex separations, techniques like cryogenic modulated comprehensive two-dimensional gas chromatography (GCxGC) offer enhanced resolution, separating the target compounds from other matrix components. nih.gov
The purity of commercial butenol acetate is often certified by GC analysis, with standards typically requiring an assay of 99.5% or higher. merckmillipore.comsigmaaldrich.com In practical applications, such as the analysis of solvents in commercial nail lacquer preparations, a gas-liquid chromatographic (GLC) method can be used. This may involve a sample preparation step, such as precipitating resins and pigments with isooctane, followed by temperature-programmed GLC analysis with an internal standard like n-propyl acetate for accurate quantification. nih.gov
Table 1: Exemplary Gas Chromatography (GC) Parameters for Butenol Acetate Analysis This table is a composite of typical conditions reported in research and application notes.
| Parameter | Condition | Source(s) |
|---|---|---|
| Technique | Gas-Liquid Chromatography (GLC) / Comprehensive 2D GC (GCxGC) | nih.govnih.gov |
| Column Type | Shape-selective cyclodextrin derivative (CDD) capillary columns | nih.gov |
| Stationary Phase | Non-polar phases are common for general analysis | nist.gov |
| Sample Preparation | Dilution with a suitable solvent (e.g., isooctane); Solid-Phase Microextraction (SPME) | nih.govresearchgate.net |
| Injection Mode | Split/Splitless | - |
| Carrier Gas | Helium or Hydrogen | google.com |
| Detector | Flame Ionization Detector (FID) / Mass Spectrometer (MS) | researchgate.net |
| Internal Standard | n-Propyl acetate | nih.gov |
| Purity Assay | ≥99.5% | merckmillipore.comsigmaaldrich.com |
For non-volatile derivatives of butenol or its acetate, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. While butenol acetate itself is volatile and typically analyzed by GC, its less volatile derivatives, such as those created through reactions or those found in complex natural extracts, are well-suited for HPLC analysis. honeywell.com
A significant challenge in the HPLC analysis of some butanol derivatives, like 2-aminobutanol, is the lack of a UV-absorbing chromophore, which makes detection difficult. google.com This can be overcome by derivatization with a reagent that imparts UV activity, allowing for sensitive detection. For instance, derivatizing (RS)-2-aminobutanol with (R)-(+)-1-phenylethanesulfonyl chloride enables its detection and enantiomeric separation on a C18 column with a methanol-sodium acetate mobile phase. google.com
HPLC is also instrumental in the analysis and purification of complex mixtures containing butanol esters. For example, the separation of phenolic derivatives, including isomers of caffeoylquinic acid butyl ester, has been successfully achieved using techniques like high-speed counter-current chromatography (HSCCC), with HPLC used to analyze the purity of the resulting fractions. rsc.orgrsc.org These HPLC analyses often employ a C18 column with a gradient elution program using acetonitrile (B52724) and water as the mobile phase. rsc.org
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Butanol Derivatives This table synthesizes typical parameters from studies on butanol derivatives.
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 (e.g., Dima C18, Waters C18) | google.comrsc.org |
| Mobile Phase | A: Acetonitrile or Methanol (B129727) B: Water or Aqueous Buffer (e.g., 50mmol/L sodium acetate) | google.comrsc.org | | Elution Mode | Isocratic or Gradient | rsc.orgjafs.com.pl | | Flow Rate | 1.0 mL/min | google.comrsc.org | | Detection | UV-VIS Detector (e.g., at 254 nm or 290 nm) | google.comjafs.com.pl | | Temperature | Ambient or controlled (e.g., 30°C) | google.com | | Sample Preparation | Derivatization (if needed); Dissolution in a suitable solvent (e.g., n-butanol) | google.comjafs.com.pl |
X-ray Diffraction for Solid-State Structure Determination (if crystalline forms exist)
X-ray Diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While butenol acetate is a liquid at standard temperature and pressure, it is possible to obtain crystal structures under specific conditions, such as low temperatures. wikipedia.org The Cambridge Structural Database contains crystal structure data for n-butyl acetate, confirming that it can form a crystalline solid whose structure can be elucidated by diffraction methods. nih.gov
In the context of butenol acetate synthesis, XRD is frequently used to characterize the solid catalysts involved in the esterification process. For instance, in the production of butyl acetate using a boron-loaded zeolite (B-USY) catalyst, powder X-ray diffraction (PXRD) is employed to confirm the crystallinity and phase purity of the synthesized catalyst. google.comrsc.org The absence of peaks corresponding to boric oxide in the XRD patterns of borated USY catalysts indicates that the boric oxide is well-dispersed on the USY support. google.com Similarly, XRD has been used to characterize vanadium oxides supported on γ-alumina and silica-based catalysts used in the esterification of n-butanol with acetic acid. academie-sciences.frijsr.net In another application, XRD analysis of multi-walled carbon nanotubes (MWCNTs) synthesized using ethyl acetate and butanol as precursors showed the characteristic diffraction peak for hexagonal graphite (B72142) (002) at approximately 26°, confirming their structure. scielo.org.mx
Table 3: Applications of X-ray Diffraction in Butenol,acetate Related Research
| Application | Sample Type | Key Findings from XRD | Source(s) |
|---|---|---|---|
| Structure Determination | Crystalline n-Butyl Acetate | Existence of crystal structure data confirmed. | nih.gov |
| Catalyst Characterization | Boron-loaded USY Zeolite | Confirmed crystalline structure without amorphous contribution; verified dispersion of boron species. | google.comrsc.org |
| Catalyst Characterization | Vanadium oxides on γ-alumina | Investigated the crystalline phases of the supported catalyst. | academie-sciences.fr |
| Nanomaterial Analysis | Carbon Nanotubes (from ethyl acetate/butanol) | Identified characteristic peak of hexagonal graphite (002) at ~26°. | scielo.org.mx |
Theoretical and Computational Studies of Butenol,acetate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in understanding the intrinsic properties of butenol (B1619263), acetate (B1210297). These calculations provide a deep dive into the electronic landscape of the molecule, governing its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study reaction pathways involving esters, such as the pyrolysis of butyl acetate isomers and the catalytic conversion of acetate-containing compounds. mit.eduresearchgate.net For instance, in the study of butyl acetate pyrolysis, DFT calculations at the B3LYP/CBSB7 level were used for geometry optimization and frequency calculations to identify transition state geometries. mit.edu
DFT calculations are crucial for mapping out the potential energy surface of a reaction, identifying intermediate structures, and determining the energy barriers associated with transition states. beilstein-journals.org For example, studies on the reactions of acetate esters with nucleophiles have used semiempirical MO calculations with the PM3 method to elucidate mechanistic changes from rate-limiting formation to the breakdown of anionic intermediates. koreascience.kr In reactions like the acetate-assisted cyclometallation of arylimines, DFT has been used to show that anion dissociation can be the rate-determining step. rsc.org The accuracy of these calculations is often benchmarked against higher-level methods like DLPNO-CCSD(T). rsc.org
Table 1: Example of DFT Functionals Used in Reactivity Studies Below is an interactive data table showing various DFT functionals and their typical applications in studying reaction mechanisms. Users can sort the table by clicking on the headers.
| Functional | Type | Common Application |
| B3LYP | Hybrid | Geometry optimizations, frequency calculations mit.edu |
| M06-2X | Hybrid Meta-GGA | Provides reliable geometries and frequencies for ester reactions acs.org |
| ωB97X-D | Range-Separated Hybrid | Good for non-covalent interactions and reaction barriers researchgate.net |
| PBE0 | Hybrid | Used for predicting reaction pathways and energies rsc.org |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for predicting excited state properties and interpreting spectra. acs.org Techniques like Complete Active Space Self-Consistent Field (CASSCF) and Time-Dependent Density Functional Theory (TD-DFT) are used to study electronic transitions. nih.govresearchgate.net
These methods can predict the absorption wavelengths and oscillator strengths of electronic transitions, which are fundamental to understanding the UV-visible spectra of molecules like butenol, acetate. researchgate.net For example, calculations on similar molecules like malachite green using CASPT2//CASSCF have been used to identify deactivation pathways from excited states. acs.org The choice of method is critical, as some, like TD-DFT, have been shown to incorrectly describe certain charge-transfer states. nih.gov High-level ab initio calculations can also be used to predict the structure and transition energies of protonated species in solution. researchgate.net
Molecular Dynamics Simulations of Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes of molecules and their interactions with the environment at an atomic level. chemrxiv.orgnih.gov By simulating the movement of atoms over time, MD can reveal the different shapes (conformers) a flexible molecule like butenol, acetate can adopt and the energetic relationships between them. unica.itmdpi.com
Recent advancements allow for massively parallel MD simulations, which can sample molecular motions over longer timescales, providing detailed insights into complex biological and chemical processes. chemrxiv.orgmpg.de For instance, MD simulations have been used to study the sorption of n-butanol and butyl acetate on SiO2 surfaces, providing a molecular-level understanding of this interaction. dntb.gov.ua These simulations can also be combined with experimental data from techniques like NMR to refine structural ensembles. nih.gov The development of accurate force fields is crucial for the reliability of MD simulations in predicting molecular behavior. nih.gov
In Silico Modeling of Structure-Reactivity Relationships in Butenol, acetate Derivatives
In silico modeling is used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (QSRR). These models correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For butenol, acetate derivatives, this involves identifying molecular descriptors that predict their behavior in various reactions.
Computational studies have successfully built robust structure-reactivity relationship models for similar compounds. For example, a study on the thermal decomposition of alkyl t-butyl ethers used Taft-Topsom substituent parameters in a multiple-linear correlation to predict reactivity, achieving a high correlation coefficient (R² = 0.88). researchgate.net Such models provide predictive power and offer insights into reaction mechanisms. researchgate.net In the context of enzymatic reactions, computational approaches integrating molecular docking and MD simulations are used to analyze structure-activity relationships and potential mechanisms of action for derivatives. researchgate.netfrontiersin.org These in silico methods can predict how changes in the acetate or butenol moiety would affect the molecule's reactivity or its interaction with a biological target.
Process Simulation and Optimization using Computational Software (e.g., Aspen Plus)
Process simulation software like Aspen Plus and CHEMCAD are widely used in chemical engineering to model, analyze, and optimize industrial processes. chemengproj.iracs.orgscientific.net For the production of acetate esters, these tools are invaluable for designing and improving efficiency.
Simulations of butyl acetate production, a close analog to butenol, acetate, are common. chemengproj.irresearchgate.netmdpi.comdntb.gov.ua These simulations model the entire process, including reactors (like CSTR or reactive distillation columns), heat exchangers, and separation units. chemengproj.irscientific.netmdpi.com The goal is often to maximize production efficiency, enhance product purity, and minimize energy consumption. chemengproj.ir Rigorous models within the software, such as the RADFRAC column model in Aspen Plus, allow for simulations based on thermodynamic equilibrium or rate-based kinetics, which is important for systems where mass transfer may be a limiting factor. acs.orgnih.gov
A critical component of process simulation is the thermodynamic and economic evaluation of the designed process. researchgate.netdlr.de This involves calculating key performance indicators such as the total annual cost (TAC), energy consumption, and CO2 emissions. core.ac.ukresearchgate.net
For butyl acetate production, various process configurations, such as conventional reactor-distillation setups versus intensified processes like reactive distillation (RD) or membrane reactors (MR), have been compared. researchgate.netmdpi.comdntb.gov.ua Economic analyses showed that an MR-based process for butyl acetate production could have a payback period of 2.7 years and a return on investment (ROI) of 23.1%, with an 80% reduction in CO2 emissions compared to the conventional process. mdpi.comdntb.gov.ua Thermodynamic efficiency, based on the first and second laws, is also evaluated to identify sources of irreversibility and lost work in the system. researchgate.net These comprehensive techno-economic analyses are essential for determining the industrial feasibility and sustainability of a chemical process. nih.govdlr.de
Table 2: Comparison of Butyl Acetate Production Processes This interactive table summarizes key metrics from simulation studies comparing different production technologies for butyl acetate. Click headers to sort.
| Process Type | n-Butanol Conversion (%) | CO2 Emission Reduction vs. Conventional (%) | Payback Period (Years) | ROI (%) | Reference |
| Conventional Reactor | 69.8 | - | - | - | mdpi.comdntb.gov.ua |
| Membrane Reactor (MR) | 92.0 | 80 | 2.7 | 23.1 | mdpi.comdntb.gov.ua |
| Reactive Distillation (RD) | 98.0 | - | < 2.7 | > 23.1 | mdpi.comdntb.gov.ua |
Residue Curve Map Analysis for Distillation Column Design
The synthesis of n-butyl acetate via the esterification of acetic acid with n-butanol is a complex process characterized by significant non-ideal phase behavior. conicet.gov.ar Theoretical and computational tools, particularly residue curve map (RCM) analysis, are essential for the conceptual design and feasibility assessment of the required distillation processes. uotechnology.edu.iq An RCM is a graphical representation of the liquid composition changes in a simple one-stage batch distillation over time, providing a powerful method for developing flowsheets for multicomponent separation. uotechnology.edu.iq
For the quaternary system of acetic acid, n-butanol, water, and n-butyl acetate, the analysis is critical due to the presence of multiple azeotropes that create distinct distillation regions. conicet.gov.arucsb.edu The design of a reactive distillation column for this process requires a thorough understanding of the system's topology, which is defined by its pure components and azeotropes (singular points). ucsb.edu
Topological Features and Azeotropic Behavior
The vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of the n-butyl acetate system are typically modeled using activity coefficient models like NRTL or UNIQUAC, with the vapor phase often treated as ideal, except for the consideration of acetic acid dimerization. conicet.gov.arucsb.eduresearchgate.net At atmospheric pressure, the system exhibits a complex topology with several azeotropes. The analysis reveals two primary distillation regions. conicet.gov.arucsb.edu The residue curves in one region originate from the minimum-boiling heterogeneous ternary azeotrope (water - n-butanol - n-butyl acetate) and terminate at the maximum-boiling binary azeotrope (acetic acid - n-butanol). conicet.gov.ar In the second region, the curves also begin at the ternary azeotrope but end at the stable node of pure n-butyl acetate. conicet.gov.arucsb.edu
The key singular points that define the residue curve map for this quaternary system are detailed in the tables below.
Table 1: Azeotropic Data for the Acetic Acid/n-Butanol/Water/n-Butyl Acetate System at 101.3 kPa
| Type | Components | Experimental T (°C) | Calculated T (°C) | Mole Fraction (Component 1) | Mole Fraction (Component 2) |
| Min-boiling het. | Water - n-Butanol | 92.70 | 92.93 | 0.5750 | 0.4250 |
| Min-boiling het. | Water - n-Butyl acetate | 90.20 | 90.66 | 0.7250 | 0.2750 |
| Max-boiling hom. | Acetic Acid - n-Butanol | 124.60 | 124.64 | 0.3500 | 0.6500 |
| Min-boiling hom. | n-Butanol - n-Butyl acetate | 117.20 | 117.31 | 0.5700 | 0.4300 |
| Min-boiling het. | Water - n-Butanol - n-Butyl acetate | 89.40 | 89.81 | 0.6400 | 0.2800 |
| Int-boiling hom. | Acetic Acid - n-Butanol - n-Butyl acetate | 121.30 | 121.32 | 0.4600 | 0.2000 |
Data sourced from Mandagarán, B.A. and E.A. Campanella (2009). conicet.gov.ar
Table 2: Stability and Properties of Singular Points in the Quaternary System
| Component/Azeotrope | Type | T (°C) | Mole Fraction (Water) | Mole Fraction (n-Butanol) | Mole Fraction (Acetic Acid) | Mole Fraction (n-Butyl Acetate) |
| Water | Pure | 100.0 | 1.000 | 0.000 | 0.000 | 0.000 |
| n-Butanol | Pure | 117.7 | 0.000 | 1.000 | 0.000 | 0.000 |
| Acetic Acid | Pure | 118.0 | 0.000 | 0.000 | 1.000 | 0.000 |
| n-Butyl acetate | Stable Node | 126.1 | 0.000 | 0.000 | 0.000 | 1.000 |
| Water/n-Butanol | Min het. Azeotrope | 92.9 | 0.573 | 0.427 | 0.000 | 0.000 |
| Water/n-Butyl acetate | Min het. Azeotrope | 90.7 | 0.724 | 0.000 | 0.000 | 0.276 |
| n-Butanol/Acetic Acid | Max hom. Azeotrope | 124.7 | 0.000 | 0.647 | 0.353 | 0.000 |
| n-Butanol/n-Butyl acetate | Min hom. Azeotrope | 117.3 | 0.000 | 0.570 | 0.000 | 0.430 |
| Water/n-Butanol/n-Butyl acetate | Unstable Node | 89.8 | 0.639 | 0.281 | 0.000 | 0.080 |
Data sourced from Fidkowski, Z. et al. (2001). ucsb.edu
Implications for Distillation Column Design
The residue curve map provides critical insights for designing an effective separation process. The presence of the ternary heterogeneous azeotrope (water - n-butanol - n-butyl acetate) as the unstable node is particularly significant. ntnu.no In a reactive distillation column, this azeotrope can be removed as the overhead distillate. irjet.netaidic.it Upon condensation, this vapor forms two liquid phases, which can be separated in a decanter. youtube.comchempap.org Typically, the aqueous phase, primarily water, is withdrawn, while the organic phase, rich in n-butanol and n-butyl acetate, is refluxed back to the column. aidic.ityoutube.com This continuous removal of water, a product of the esterification, shifts the reaction equilibrium towards the formation of n-butyl acetate, driving the conversion close to 100%. irjet.netacs.org
Applications of Butenol,acetate in Chemical Science and Sustainable Technologies
Butenol (B1619263), acetate (B1210297) as a Versatile Chemical Intermediate in Organic Synthesis
Butenol, acetate, also known as butyl acetate, is a significant organic compound that serves as a versatile intermediate in a wide array of organic synthesis applications. google.com Its utility stems from its reactive nature, allowing for its transformation into various other valuable chemicals.
Building Block for Heterocyclic Compounds and Complex Molecules
Butenol, acetate and its derivatives are utilized as foundational materials in the synthesis of complex heterocyclic compounds. For instance, in certain reactions, butanol, a related compound, is used as a solvent in the synthesis of substituted pyridines and pyrazoles. tsijournals.com The synthesis of thiazole (B1198619) β-amino acids has been achieved through a modified Rodionov reaction, where 2-arylthiazole-4-carbaldehydes are condensed with malonic acid and ammonium (B1175870) acetate, with butanol being a potential solvent. farmaciajournal.com Furthermore, derivatives of butanol are involved in the preparation of complex molecules like (2S, 3'S) and (2R, 3'S) -2- (4-n-butoxy-l, 2 , 5- thiadiazo-4-yl) -2- [N- ( -butoxycarbonyl)piperidin-3- yll acetate. google.com
Precursor for Agrochemicals and Fine Chemicals
The role of butenol, acetate extends to the production of agrochemicals and other fine chemicals. It serves as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals and plasticizers. dsichemical.com Butanol, a closely related alcohol, is a precursor in the manufacture of butylglycol-ether and amino resins. perstorp.com Modern catalytic technologies enable the conversion of butyric acid, a related carboxylic acid, into significant fine chemicals and biofuels, such as 1-butanol (B46404) or butyl-butyrate. researchgate.net
Applications in Material Science and Polymer Chemistry
Butenol, acetate plays a crucial role in the field of material science and polymer chemistry, primarily as a monomer and a key component in the formulation of various industrial products.
Monomer for Specialty Polymer Synthesis (e.g., coatings, resins, adhesives)
Butenol, acetate and its derivatives are important monomers in the synthesis of specialty polymers. It is a key solvent for producing acrylic polymers, vinyl resins, and nitrocellulose. atamanchemicals.comatomscientific.comnih.gov The lacquer and enamel industries, in particular, utilize butenol, acetate for this purpose. atomscientific.com Butyl acrylate (B77674), a derivative, is a primary monomer for creating acrylate adhesives. bharatpetroleum.in Furthermore, butenolides, which share structural similarities, are being explored as potential bio-based monomers to replace acrylates in copolymerizations and resin formation. nih.gov The structure of compounds like 1-Butanol, 2,2-bis((2-propen-1-yloxy)methyl)-, 1-acetate, with its allyloxy groups, makes it a candidate for radical polymerization to form polymers with unique characteristics. ontosight.ai
Role in Formulation of Industrial Coatings and Adhesives
Butenol, acetate is a widely used solvent in the formulation of industrial coatings, paints, lacquers, and adhesives. atamanchemicals.comsanjaychemindia.commdpi.com Its properties, such as its moderate evaporation rate and good solvency, make it ideal for achieving smooth and high-gloss finishes in automotive and furniture coatings. bermudaindustrialsupplies.com.aubasf.com It is an excellent solvent for a variety of resins and polymers, including cellulose (B213188) nitrate, epoxies, alkyds, and vinyl copolymers. atamanchemicals.combasf.com In adhesive formulations, it helps to dissolve components, improve bonding strength, and provide flexibility. alcohols.co.ukfbcchem.com
Advanced Solvent Applications in Chemical Processes
Beyond its role as a precursor and monomer, butenol, acetate is a highly effective and versatile solvent in various chemical processes. It is miscible with a wide range of organic solvents, including alcohols, ketones, ethers, and hydrocarbons, although its solubility in water is limited. atamanchemicals.combasf.com This property makes it a valuable solvent in the production of lacquers, inks, and adhesives. atamanchemicals.comchemicalbook.com In the pharmaceutical industry, it is employed as a solvent or an extraction agent. sanjaychemindia.commdpi.com Its high electrical resistivity is also an advantage in the formulation of high-solids coatings for electrostatic spray applications. chemicalbook.com
Replacement for Hazardous Solvents in Organic Reactions (e.g., Indole Transformations)
While not widely used as bulk solvents, derivatives of butenol acetate have shown significant promise as reagents in reactions aimed at developing greener synthetic pathways, particularly in transformations involving indoles.
Further research into atom transfer radical cyclization reactions has utilized 3-butenyl iodoacetates . cymitquimica.com Although in this context the butenyl acetate derivative is a substrate rather than a solvent, the reactions are carried out in trifluoroacetic acid, which offers better solubility for organic substrates compared to water. cymitquimica.com
Table 1: Platinum-Catalyzed Allylation of 1,2,3,4-tetrahydrocarbazole (B147488) (1a) with Butenol Acetate Derivatives
| Butenol Acetate Derivative | Product(s) | Overall Yield (%) | Catalyst System | Reference |
|---|---|---|---|---|
| 3-Buten-2-yl acetate (2b) | N-allylated (3b) and C-allylated (4b) | 77 (54 + 23) | Pt(acac)₂ / (4-ClC₆H₄)₃P | nih.gov |
| Crotyl acetate (2c) | N-allylated and C-allylated | 87 | Pt(acac)₂ / (4-ClC₆H₄)₃P | nih.gov |
Extraction Agent in Industrial Chemical Separations
The application of butenol acetate and its isomers as extraction agents is a niche but notable area. Their chemical properties allow them to be used in specific liquid-liquid extraction processes.
A key example is found in a patented process for the recovery of hydrogen peroxide from aqueous solutions. The patent specifies that esters of unsaturated alcohols, including crotyl acetate , can be employed as mixing partners or extraction agents in the distillation process.
In the synthesis of fine chemicals, such as 3-methyl-2-butenyl acetate , purification steps involve washing and extraction with an immiscible organic solvent to remove byproducts like acetic acid. While the butenyl acetate is the product being purified, this process is integral to its industrial production and relies on the principles of liquid-liquid extraction. google.com The selection of an appropriate solvent is crucial for efficient separation in these processes. economysolutions.in Common solvents used in industrial extractions include ethyl acetate and n-butanol. ffhdj.com
Precursor Chemistry for Flavor and Fragrance Compounds (Focus on Chemical Synthesis)
One of the most significant industrial applications of butenol acetate derivatives is in the synthesis of flavor and fragrance compounds. Their characteristic fruity and floral notes make them valuable components in a wide array of consumer products. cymitquimica.comontosight.ai
3-Butenyl acetate is noted for its pleasant fruity and floral odor and is synthesized via the esterification of 3-buten-1-ol (B139374) with acetic acid. ontosight.aiontosight.ai It is used as a flavoring agent in foods and as a fragrance in personal care items. ontosight.ai
Crotyl acetate (specifically (E)-2-butenyl acetate) is another important intermediate, used to impart fragrance in perfumes, food additives, and cosmetics. chembk.com
3-Formylcrotyl acetate serves as a key intermediate in the production of various fine chemicals, including fragrances and flavors, due to its dual aldehyde and ester functionality. ontosight.aievitachem.com Synthesis methods are tailored for industrial scale and include hydroformylation, with yields reaching between 78-85%.
Prenyl acetate (3-methyl-2-butenyl acetate) is a well-established fragrance and flavor ingredient. It is particularly useful in creating artificial Lavandin, Lavender, and Bergamot oils, and can add freshness to fruit flavors like cherry, apple, and raspberry. fishersci.comuni-regensburg.de
Table 2: Butenol Acetate Derivatives in Flavor & Fragrance Synthesis
| Compound Name | Common Synonyms | CAS Number | Molecular Formula | Application/Odor Profile | Synthesis Precursor(s) | Reference |
|---|---|---|---|---|---|---|
| 3-Butenyl acetate | 2-Vinylethyl acetate | 1576-84-7 | C₆H₁₀O₂ | Fruity, floral odor; used in perfumes, flavors | 3-Buten-1-ol, Acetic acid | ontosight.aithegoodscentscompany.com |
| Crotyl acetate | (E)-2-Butenyl acetate | 628-08-0 | C₆H₁₀O₂ | Fruity aroma; used in perfumes, food additives | (E)-2-Butenol, Acetic acid | chembk.comfishersci.com |
| 3-Formylcrotyl acetate | (E)-3-Formylbut-2-enyl acetate | 14918-80-0 | C₇H₁₀O₃ | Precursor for fragrances and fine chemicals | Crotyl alcohol, Acetic anhydride | ontosight.ai |
| Prenyl acetate | 3-Methyl-2-butenyl acetate | 1191-16-8 | C₇H₁₂O₂ | Fruity, green, pear; used for lavender, fruit notes | 3-Methyl-2-buten-1-ol, Acetic anhydride | google.comfishersci.com |
Development of Novel Catalytic Systems Utilizing Butenol,acetate Derivatives
Butenol acetate derivatives are increasingly utilized as reactive substrates in the development of novel and efficient catalytic systems. These reactions often focus on forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
Palladium- and platinum-based catalysts have been extensively studied for reactions involving these compounds. For instance, crotyl acetate has been used in Pd-catalyzed allylic amination reactions with ligands containing adamantane (B196018) moieties. Platinum catalysts are effective for the allylation of indoles using crotyl acetate and 3-buten-2-yl acetate as reagents, a reaction that can be performed in both organic solvents and water, enhancing its green credentials. nih.govrsc.org
Ruthenium-based catalytic systems have been developed for the hydrohydroxyalkylation of butadiene, providing a direct, atom-economical route to carbonyl crotylation products that bypasses the need for a pre-formed crotyl donor like α-methyl allyl acetate.
Furthermore, zeolite catalysts have been employed in reactions of crotyl acetate with methanol (B129727), demonstrating the use of heterogeneous catalysts which offer advantages in terms of separation and reusability. An integrated chemical process using ion-exchange resins or homogeneous acid catalysts can convert butadiene and carboxylic acids into butenyl acetate derivatives.
Table 3: Examples of Catalytic Systems Involving Butenol Acetate Derivatives
| Catalytic Transformation | Butenol Acetate Derivative | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Allylation of Indoles | Crotyl acetate, 3-Buten-2-yl acetate | Platinum(II) acetylacetonate (B107027) / (4-ClC₆H₄)₃P | Efficient method for N- and C-allylation of indoles. | nih.gov |
| Carboetherification | N-butenyl hydroxylamines | Palladium(II) acetate / DPE-Phos | A new strategy for constructing isoxazolidine (B1194047) rings. | |
| Allylic Amination | Crotyl acetate | Palladium-based catalyst with adamantane ligands | Effective for forming C-N bonds. | |
| Reaction with Methanol | Crotyl acetate | Zeolite catalyst | Demonstrates use of heterogeneous catalysis. |
Environmental Fate and Green Chemical Engineering of Butenol,acetate
Environmental Degradation Pathways and Kinetics
Once released into the environment, butyl acetate (B1210297) is subject to several degradation processes that determine its persistence and fate. These processes include breakdown by microorganisms and reactions initiated by sunlight.
Butyl acetate is considered to be readily biodegradable in both aquatic and terrestrial environments. epa.govinchem.org Microorganisms in sewage sludge, soil, and water can break down the compound. inchem.org In a study using a non-adapted culture from domestic sewage sludge, 83% of n-butyl acetate was degraded within 20 days. inchem.org The biodegradation rate is influenced by the presence of adapted microbial populations; for instance, tert-butyl acetate showed 28% degradation in 28 days with an unadapted seed, but this increased to 70-75% with acclimated bacteria. who.int In seawater, the degradation is slower, with 61% of n-butyl acetate and 37% of isobutyl acetate degrading over 20 days. inchem.org The primary biodegradation pathway involves hydrolysis of the ester bond to form butanol and acetic acid, which are then further metabolized by microorganisms. epa.gov
Table 1: Biodegradation of Butyl Acetate Isomers
| Isomer | Environment | Degradation | Time Period |
|---|---|---|---|
| n-Butyl acetate | Domestic Sewage Sludge | 83% | 20 days |
| n-Butyl acetate | Seawater | 61% | 20 days |
| Isobutyl acetate | Domestic Sewage Sludge | 81% | 20 days |
| Isobutyl acetate | Seawater | 37% | 20 days |
| tert-Butyl acetate | EPA-approved Polyseed | 28% | 28 days |
Data compiled from SIDS, 2002 and M.I. Banton, personal communication, 1998 as cited in WHO documents. inchem.orgwho.int
In the atmosphere, butyl acetate is unlikely to undergo direct photolysis as it does not absorb light at wavelengths greater than 290 nm. nih.gov Instead, its degradation is primarily initiated by photochemical oxidation reactions with hydroxyl (OH) radicals and, to a lesser extent, chlorine atoms. epa.govinchem.org The reaction with hydroxyl radicals is the main removal process, with calculated atmospheric half-lives ranging from 0.43 to 3.8 days. nih.gov For isobutyl acetate, the calculated half-life for this reaction is between 1.9 and 2.3 days. inchem.org
In aqueous environments, direct photodegradation by sunlight is not expected to be a significant fate process. nih.gov However, the compound can undergo hydrolysis, a reaction with water that breaks the ester bond. The rate of this reaction is dependent on the pH of the water. epa.govinchem.org For n-butyl acetate, hydrolysis is more rapid at higher pH values. inchem.org
Table 2: Hydrolysis Half-lives for n-Butyl Acetate at 20°C
| pH | Half-life |
|---|---|
| 7 | 3.1 years |
| 8 | 114 days |
Data from SIDS, 2002. inchem.org
Environmental Transport and Distribution Modeling
The movement of butyl acetate through different environmental compartments is governed by its physical and chemical properties, such as its volatility and its tendency to adsorb to soil.
Due to its relatively high vapor pressure and Henry's Law constant (2.81 x 10⁻⁴ atm-m³/mol), butyl acetate is expected to volatilize readily from water and moist soil surfaces. nih.gov This process is a major pathway for its transport from aquatic and terrestrial systems to the atmosphere. epa.govashland.com The estimated volatilization half-life from a model river (1 meter deep) is about 6.5 hours, while from a model lake, it is approximately 5.3 days. nih.gov Evaporation from its use in solvents for products like lacquers and enamels is a primary source of its release into the air. taylorfrancis.com
The potential for butyl acetate to bind to soil particles is low. epa.gov Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be around 19, which suggests that butyl acetate has very high mobility in soil. nih.gov This low adsorption indicates that it is unlikely to accumulate in soil or sediment and may leach through the soil into groundwater. inchem.orgashland.com However, its tendency to volatilize and biodegrade rapidly often limits the extent of leaching. nih.gov
Table 3: Physicochemical Properties Related to Environmental Transport
| Property | Value | Implication |
|---|---|---|
| Henry's Law Constant | 2.81 x 10⁻⁴ atm-m³/mol | High potential for volatilization from water nih.gov |
| Vapor Pressure | 11.5 mm Hg | Expected to volatilize from dry soil nih.gov |
| Estimated Koc | 19 | Very high mobility in soil nih.gov |
Sustainable Production and Waste Minimization Strategies for Butenol (B1619263),acetate
Traditional production of butyl acetate involves the Fischer esterification of butanol and acetic acid, often using strong acid catalysts like sulfuric acid, which can lead to equipment corrosion and hazardous waste generation. nih.govderpharmachemica.com Green chemical engineering principles have spurred the development of more environmentally benign production methods.
Sustainable approaches focus on alternative catalysts and bioprocesses. One such method is the use of lipase (B570770) enzymes as biocatalysts in a solvent-free system, which operates under milder conditions and avoids harsh acids. openpolar.noscispace.com Studies have shown that an immobilized lipase from Rhizomucor miehei can achieve over 78% yield of butyl acetate at 37°C. openpolar.noscispace.com
Metabolic engineering offers another green route. Engineered strains of Escherichia coli have been developed to produce butyl acetate directly from glucose. nih.gov This biosynthetic pathway combines the synthesis of the butanol precursor and its condensation with acetyl-CoA within a single microorganism, offering a renewable-feedstock-based process. nih.gov Similarly, introducing an alcohol acyltransferase gene from Saccharomyces cerevisiae into Clostridium beijerinckii enables the direct production of n-butyl acetate from glucose. nih.gov
Process optimization and waste minimization are also key strategies. The Waste Reduction (WAR) algorithm can be used to evaluate the potential environmental impacts of a chemical process at the design stage. sphinxsai.comresearchgate.net Applying this to a butyl acetate plant, process modifications such as incorporating a recycle stream for unreacted materials can significantly reduce waste and utility costs. sphinxsai.comresearchgate.net Furthermore, novel reactor technologies, such as membrane reactors that combine reaction and separation to overcome equilibrium limitations, are being explored to improve efficiency and reduce the environmental footprint compared to conventional and reactive distillation processes. mdpi.com Recovery of butyl acetate from industrial wastewater, for example from antibiotic production, using techniques like reduced-pressure distillation, also represents an important waste minimization strategy. google.comgoogle.com
Life Cycle Assessment (LCA) for Environmental Impact Evaluation
Recent LCA data for unsaturated polyester (B1180765) (UP) and vinyl ester (VE) resins, updated in the Ecoinvent 3.11 database, indicate that the Global Warming Potential (GWP), often expressed in CO2 emissions, and resource usage, such as the Abiotic Depletion Potential (ADP) for fossil fuels, are key metrics. advancedmaterialsmagazine.com A detailed Life Cycle Inventory (LCI) study commissioned by European resin manufacturers collected data on energy consumption, emissions, and waste generation for various resin chemistries. advancedmaterialsmagazine.com The results of such studies allow for the calculation of the environmental footprint of composite components, thereby demonstrating the environmental impact of these materials. scottbader.comadvancedmaterialsmagazine.com
For UP and VE resins, the GWP data showed a 2-8% reduction in the latest Ecoinvent release compared to the previous one, reflecting improvements in manufacturing processes and raw material contributions. composites-united.comadvancedmaterialsmagazine.com This highlights the importance of ongoing process optimization in reducing the environmental burden of chemical production.
A significant advancement in green chemical engineering is the use of bio-based feedstocks. A preliminary LCA comparing the carbon footprint of bio-based crotonic acid (a potential precursor to butenol, acetate) with its fossil-based counterpart has been conducted. rsc.orgunibo.it The study found a substantial reduction in greenhouse gas (GHG) emissions when fossil-based synthesis was replaced with a route utilizing sludge from wastewater treatment systems. This approach decreased the carbon footprint of crotonic acid from 13.9 to 7.75 kg CO2 per kg of the product. rsc.org This demonstrates the potential for significant climate mitigation through the valorization of waste streams into chemical building blocks. unibo.it
The table below summarizes key findings from the carbon footprint analysis of fossil-based versus bio-based crotonic acid, illustrating the potential environmental benefits of adopting green chemistry principles in the production of precursors for butenol, acetate. rsc.org
| Parameter | Fossil-Based Crotonic Acid | Bio-Based Crotonic Acid (from WWTS) |
| Carbon Footprint (kg CO2 eq. per kg) | 13.9 | 7.75 |
| Raw Material Source | Fossil Fuels (e.g., from acetaldehyde) | Wastewater Treatment Sludge (WWTS) |
| Key Benefit | Established Technology | Significant GHG Emission Reduction |
This data is based on the production of crotonic acid, a precursor, and serves as an indicator of potential environmental impact reductions for butenol, acetate.
Byproduct Utilization and Circular Economy Concepts
The principles of a circular economy aim to minimize waste and maximize the use of resources by keeping materials in circulation for as long as possible. For butenol, acetate, this can be achieved through the strategic utilization of byproducts from its synthesis and the design of products that can be recycled or are derived from renewable sources.
The most common method for producing esters like butenol, acetate is Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The primary byproduct of this reaction is water. masterorganicchemistry.com While often considered a benign byproduct, the efficient removal of water is crucial for driving the reaction equilibrium towards higher product yields. In industrial settings, this water can be collected and, if not contaminated, be reused within the plant's utility systems, contributing to water conservation efforts.
In some esterification processes, particularly those involving unsaturated alcohols, the formation of minor byproducts such as ethers can occur. researchgate.netresearchgate.net The selectivity of the reaction is generally high, with only trace amounts of such byproducts being formed. researchgate.net However, from a green chemistry perspective, even minor byproducts should be considered for potential valorization or process optimization to prevent their formation.
A key strategy in the development of a circular economy for chemicals like butenol, acetate is the substitution of fossil-based raw materials with renewable alternatives. The production of bio-based crotonic acid from the pyrolysis of polyhydroxybutyrate (B1163853) (PHB), a biopolymer produced by bacteria, is a promising route. rsc.orgresearchgate.net This bio-based crotonic acid can then be esterified to produce butenol, acetate, significantly reducing the reliance on fossil fuels.
Furthermore, the concept of a circular economy extends to the end-of-life of products containing butenol, acetate. If butenol, acetate is used as a monomer in the production of polyesters, these materials can be designed for recyclability. Chemical recycling strategies, such as esterolysis, offer a pathway to depolymerize waste polyesters back into valuable monomers or other high-value esters. nih.gov This approach not only addresses the challenge of plastic waste but also creates a closed-loop system where the chemical constituents can be reused, advancing the principles of a circular plastic economy and sustainable chemistry. nih.govindianchemicalnews.com
Emerging Research Areas and Future Directions for Butenol,acetate
Development of Novel and Highly Efficient Butyl Acetate (B1210297) Synthesis Routes
The conventional synthesis of butyl acetate via Fischer esterification of butanol and acetic acid using mineral acid catalysts is often slow and can lead to equipment corrosion and environmental concerns. google.comgoogle.com Research is actively exploring several innovative routes to overcome these limitations.
Reactive Distillation (RD): This process combines reaction and distillation in a single unit, offering significant advantages such as increased conversion, improved selectivity, better heat control, and the ability to overcome azeotropic limitations. youtube.comirjet.net By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product, achieving high conversions of n-butanol (up to 98.5%) and high purity of n-butyl acetate (up to 96.9%). acs.org Studies have investigated the use of heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) within structured catalytic packings (e.g., Katapak-S) in RD columns. irjet.netacs.org
Membrane Reactors (MR): Membrane reactors represent another intensified process that integrates reaction and separation to boost reaction yield beyond thermodynamic equilibrium limits. mdpi.com For butyl acetate production, MRs using catalysts like Amberlyst-15 can achieve n-butanol conversions of up to 92.0%, a significant improvement over conventional reactors (69.8%). mdpi.com This technology is also noted for being more environmentally friendly, with a potential 80% reduction in CO2 emissions compared to conventional processes. mdpi.com
Transesterification: An alternative to direct esterification is the transesterification of ethyl acetate or methyl acetate with butanol. google.comresearchgate.net This route can be more economical and sustainable, especially when using bio-based reactants like biobutanol and bioethyl acetate. google.com Heterogeneous catalysts, such as boric acid supported on dealuminated HY (USY) and ion-exchange resins like Amberlite IR 120 and Amberlyst 15, have been studied for this reaction in both batch and continuous processes. google.comresearchgate.net
Biological Synthesis: Emerging "green" methods focus on the biosynthesis of butyl acetate. These routes utilize renewable resources and microorganisms to produce the ester, minimizing waste and environmental impact. researchgate.net One approach involves alcohol-O-acyltransferase (AAT) enzymes, which can convert acetyl-CoA and an alcohol into the corresponding ester. researchgate.net Research has also explored using solventogenic Clostridium strains in extractive fermentation processes. osti.govosti.gov While promising, these biological routes require further development to become economically competitive with traditional chemical synthesis. researchgate.net A new lipase (B570770) preparation from Rhizopus oryzae has also been used to catalyze the esterification of acetic acid and butanol, with studies showing improved conversion yields when the lipase is immobilized. nih.gov
| Synthesis Route | Catalyst/Method | Key Findings | Reference(s) |
| Reactive Distillation | Acidic ion-exchange resin (e.g., Amberlyst-15) | High conversion (>98%) and purity (>96%); overcomes equilibrium limitations. | youtube.comacs.org |
| Membrane Reactor | Amberlyst-15 with water-selective membrane | n-Butanol conversion of 92%; significant reduction in CO2 emissions. | mdpi.com |
| Transesterification | Boric acid on USY; Amberlyst 15 | Economical and eco-friendly route using bio-based feedstocks. | google.comresearchgate.net |
| Biological Synthesis | Alcohol-O-acyltransferase (AAT); Clostridium strains; Lipase | Sustainable production from renewable resources; requires optimization for industrial scale. | researchgate.netosti.govnih.gov |
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
While butyl acetate is primarily known as a solvent, research is exploring its reactivity in novel chemical transformations.
Hydrolysis: The hydrolysis of butyl acetate, reverting it to butanol and acetic acid, is a well-known reaction in the presence of strong acids or bases. vmminerals.in This fundamental transformation is being re-examined in the context of creating closed-loop chemical systems and for analytical purposes.
Transesterification for Value-Added Products: The transesterification of butyl acetate itself is a field of interest. For instance, reacting butyl acetate with other alcohols can yield different acetate esters and butanol. This equilibrium-limited reaction can be catalyzed by strong acids like sulfonic ion-exchange resins. researchgate.net This opens avenues for producing a portfolio of acetate esters from a single feedstock, depending on market demands. The transesterification of methyl acetate with n-butanol to produce butyl acetate and methanol (B129727) is a key example that has been extensively studied to transform low-value byproducts into more valuable chemicals. researchgate.netijiet.com
Potential as a Precursor: There is speculative research into more complex transformations. For example, discussions in organic chemistry forums explore multi-step synthesis routes starting from butyl acetate to produce other valuable chemicals like tetrahydrofuran (B95107) (THF). sciencemadness.org Such routes would involve the hydrolysis of butyl acetate to n-butanol, followed by oxidation and cyclization, though the selective oxidation step presents a significant challenge. sciencemadness.org
Integration of Butenol (B1619263),acetate Chemistry with Flow Chemistry and Microreactor Technologies
The integration of continuous-flow chemistry and microreactor technologies offers significant advantages for the synthesis and study of butyl acetate, including rapid mixing, enhanced heat transfer, improved safety, and easier scalability. nih.gov
Esterification in Flow Reactors: Continuous-flow monolithic silica (B1680970) microreactors with sulfonic acid groups have been successfully used for the esterification of acetic acid with n-butanol. mdpi.com These reactors demonstrate the potential for achieving high conversions by adjusting the reactor length or by employing a "numbering-up" approach (using multiple reactors in parallel). mdpi.com Compared to conventional batch reactors, flow systems can significantly reduce reaction times and improve process control. nih.gov For example, studies on other reactions have shown that flow microreactors can reduce reaction times from hours to minutes. nih.gov
Mass Transfer Studies in Microreactors: The use of microreactors has been instrumental in studying the liquid-liquid flow regimes and mass transfer rates in reactions involving butanol. researchgate.net The conversion of reactants can be strongly dependent on the flow regime (e.g., slug, parallel, or dispersed flow) within the microreactor. researchgate.net This fundamental understanding is crucial for optimizing reaction conditions in continuous processes. Obstacle-based micro-mixers have been shown to be more effective than curvature-based ones for certain liquid-liquid reactions by preventing undesirable flow patterns and enhancing mass transfer. researchgate.net
The high surface-to-volume ratio in microreactors facilitates much more efficient heat transfer compared to batch reactors, which is critical for controlling exothermic reactions and preventing the formation of byproducts. nih.gov
| Technology | Application in Butyl Acetate Chemistry | Advantages | Reference(s) |
| Monolithic Microreactors | Continuous-flow esterification of acetic acid and n-butanol. | High conversion, scalability through numbering-up. | mdpi.com |
| Flow Chemistry Systems | General synthesis and reaction optimization. | Rapid mixing, enhanced heat transfer, reduced reaction times, improved safety. | nih.gov |
| Micro-mixers | Study of liquid-liquid flow regimes and mass transfer. | Fundamental understanding for process optimization, prevention of inefficient flow patterns. | researchgate.net |
Advanced Computational Design of Butenol,acetate Derivatives for Specific Applications
Computational tools are increasingly being used to optimize processes and design new chemical entities. While the direct computational design of novel butyl acetate derivatives is still a nascent field, computational methods are being applied to optimize its synthesis and understand its properties.
Process Modeling and Simulation: Software like Aspen Plus is extensively used to model and simulate butyl acetate production processes, including conventional, reactive distillation, and membrane reactor systems. mdpi.comcore.ac.uk These simulations are crucial for process design, optimization of operating variables (like reactant ratios and temperature), and economic analysis before pilot-plant construction. acs.orgmdpi.com For instance, simulations can determine the optimal number of reactive stages or the best feed locations in a reactive distillation column to maximize conversion and purity. acs.org
Experimental Design and Response Surface Methodology: Statistical methods like the Box-Behnken experimental design are used to analyze the effect of multiple variables on reaction outcomes. researchgate.net This approach allows researchers to build mathematical models that describe the relationship between variables (e.g., temperature, reactant concentration) and a response (e.g., reaction conversion). researchgate.net This facilitates the optimization of reaction conditions with a minimum number of experiments, saving time and resources.
Kinetic and Thermodynamic Modeling: The development of accurate kinetic models for the esterification and transesterification reactions is essential for reactor design and simulation. acs.orgijiet.com Researchers develop pseudohomogeneous kinetic models and determine kinetic constants to accurately describe the reaction rates. acs.org Similarly, thermodynamic models like UNIQUAC are used to describe the complex vapor-liquid equilibrium of the multicomponent systems involved in butyl acetate production, which often feature multiple azeotropes. acs.orgacs.org
Addressing Scalability and Economic Challenges in this compound Industrial Processes
The industrial production of butyl acetate faces several challenges related to cost, energy intensity, and process complexity, particularly in separating the product from azeotropic mixtures. mdpi.com
Economic Comparison of Production Processes: Techno-economic analyses consistently show that advanced processes like reactive distillation (RD) and membrane reactors (MR) offer significant cost advantages over the conventional "reactor-plus-distillation" setup. mdpi.com The conventional process is both capital and energy-intensive. mdpi.comresearchgate.net While the RD process often shows lower capital investment and operating costs compared to the MR process, the MR-based process has a smaller environmental footprint. mdpi.com An economic comparison for a plant producing 92,500 metric tons per year showed a payback period of 2.7 years for the MR-based process. mdpi.com
Challenges in Bio-production: For biological routes, scalability and economic viability are major hurdles. mdpi.com The cost of lignocellulosic feedstock pretreatment, low butanol titers from fermentation due to product toxicity, and the high energy cost of product recovery are significant challenges. researchgate.netnih.gov Research is focused on developing more robust microbial strains and more efficient separation processes to make bio-butanol and subsequently bio-butyl acetate cost-competitive with petroleum-based production. researchgate.netmdpi.com The production cost for butyl acetate from corn stover was estimated to be $986/MT, which shows potential economic competitiveness against market prices. researchgate.net
Process Control and Optimization: The highly nonlinear and multivariable nature of processes like reactive distillation requires advanced control strategies. cetjournal.it Model Predictive Control (MPC) is being investigated to maintain product purity and stable operation, especially when dealing with disturbances in feed composition or flow rates. cetjournal.it Effective control is crucial for minimizing energy consumption and maximizing profitability in large-scale industrial plants.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Butenol acetate, and how can purity be ensured?
- Methodological Answer : Butenol acetate can be synthesized via esterification of butenol with acetic anhydride or acetyl chloride under acid catalysis. Purification typically involves fractional distillation, given its boiling point (~250°C inferred from related acetates) . Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), as demonstrated for structurally similar esters like isoamyl acetate .
Q. Which analytical techniques are most effective for characterizing Butenol acetate’s structural and physicochemical properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and isomer identification. Infrared (IR) spectroscopy can validate acetyl group presence (C=O stretch at ~1740 cm⁻¹). Density (824 kg/m³ at 20°C) and vapor pressure (13 Pa at 20°C) data from analogs like methyl butenol suggest similar experimental protocols for physical property analysis .
Q. How should researchers handle solubility challenges when formulating Butenol acetate in aqueous or organic media?
- Methodological Answer : Butenol acetate’s hydrophobicity (inferred from methyl butenol’s behavior) necessitates emulsifiers like polysorbates or cyclodextrins for aqueous systems. Solubility testing in solvents (e.g., DMSO, ethanol) should follow OECD 105 guidelines, with phase diagrams constructed to identify stable formulations .
Advanced Research Questions
Q. What experimental strategies mitigate instability of Butenol acetate in long-term biochemical assays?
- Methodological Answer : Stability studies under varying pH (4–9), temperature (4–40°C), and light exposure can identify degradation pathways. For example, hydrolysis of the ester bond may require buffered solutions at neutral pH and inert storage conditions (argon atmosphere, amber glass). Accelerated stability testing via Arrhenius modeling is recommended .
Q. How can contradictory data on Butenol acetate’s membrane permeability be resolved?
- Methodological Answer : Discrepancies may arise from model selection (e.g., artificial lipid bilayers vs. cell cultures). Standardize assays using parallel artificial membrane permeability (PAMPA) or Caco-2 cell monolayers, with internal controls like propranolol (high permeability) and atenolol (low permeability). Data normalization to logP values (estimated at ~2.5 for similar acetates) improves cross-study comparability .
Q. What advanced techniques elucidate Butenol acetate’s metabolic fate in mammalian systems?
- Methodological Answer : Isotopic labeling (e.g., ¹⁴C-acetate) combined with high-resolution mass spectrometry (HRMS) tracks metabolic intermediates. In vitro liver microsome assays (human/rat) can identify cytochrome P450-mediated oxidation products, while in silico tools like SwissADME predict metabolite structures .
Q. How do structural isomers of Butenol acetate influence interaction studies with lipid bilayers?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) differentiate isomer-specific membrane insertion behaviors. Experimentally, differential scanning calorimetry (DSC) and fluorescence anisotropy using DPH probes quantify effects on membrane fluidity. For example, isoamyl acetate analogs show temperature-dependent phase modulation .
Data Interpretation & Conflict Resolution
Q. How should researchers address discrepancies in reported toxicity thresholds for Butenol acetate?
- Methodological Answer : Variations may stem from assay sensitivity (e.g., LC₅₀ in zebrafish vs. IC₅₀ in HEK293 cells). Apply OECD 423 (acute oral toxicity) and 201 (algae growth inhibition) harmonized protocols. Meta-analysis using tools like RevMan can reconcile datasets, while Hill slope modeling accounts for species-specific responses .
Q. What statistical approaches validate reproducibility in Butenol acetate’s catalytic applications?
- Methodological Answer : Multivariate analysis (e.g., PCA) identifies outliers in reaction yield datasets. Replicate experiments under controlled catalyst loading (e.g., 1–5 mol%), temperature (±0.5°C), and solvent purity (HPLC-grade). Reporting via CHEMRxiv preprints enables peer feedback prior to journal submission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
